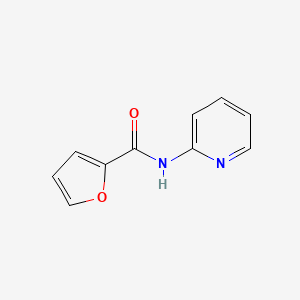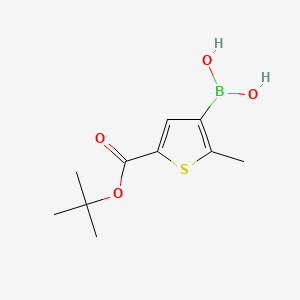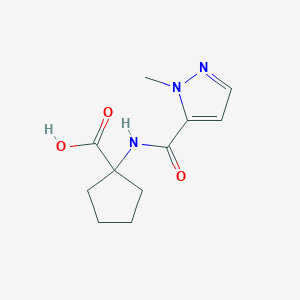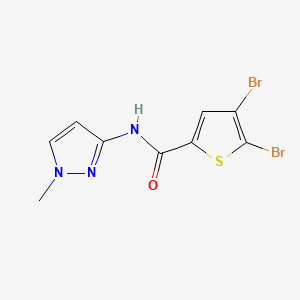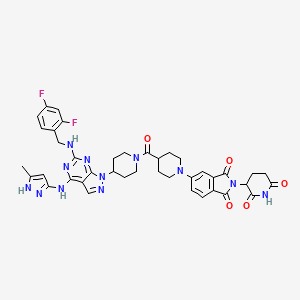
PLK4 degrader SP27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLK4 degrader SP27 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication and cell cycle regulation. Overexpression of PLK4 is associated with centrosome amplification, genetic instability, and carcinogenesis. SP27 has shown potential in the treatment of TRIM37-amplified breast cancer by effectively degrading PLK4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PLK4 degrader SP27 involves a structure-activity relationship (SAR) study focusing on exploring different linker lengths and compositions. The synthetic route includes the formation of a PROTAC molecule by linking a ligand that binds to PLK4 with a ligand that recruits an E3 ubiquitin ligase, facilitating the degradation of PLK4 .
Industrial Production Methods
Industrial production methods for SP27 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including coupling reactions, purification steps, and characterization using techniques such as NMR and HPLC to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
PLK4 degrader SP27 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups in the molecule
Common Reagents and Conditions
Common reagents used in the synthesis and modification of SP27 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions include various intermediates and the final PROTAC molecule, SP27, which is characterized by its ability to selectively degrade PLK4 .
Applications De Recherche Scientifique
PLK4 degrader SP27 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK4 in cell cycle regulation and centrosome duplication.
Biology: Employed in research to understand the molecular mechanisms of PLK4 degradation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly TRIM37-amplified breast cancer.
Industry: Utilized in the development of targeted cancer therapies and as a model for designing other PROTAC molecules .
Mécanisme D'action
PLK4 degrader SP27 exerts its effects by recruiting an E3 ubiquitin ligase to PLK4, leading to the ubiquitination and subsequent proteasomal degradation of PLK4. This degradation disrupts the normal function of PLK4, resulting in the inhibition of centriole duplication and cell cycle progression. The molecular targets and pathways involved include the ubiquitin-proteasome system and the cell cycle regulatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Centrinone: A selective PLK4 inhibitor with similar applications in cancer research.
CFI-400945: Another PLK4 inhibitor with potent in vivo efficacy in hematological malignancies.
ORIC-613: A potential first-in-class, orally bioavailable PLK4 inhibitor with synthetic lethality in TRIM37 high cancer models
Uniqueness of SP27
SP27 is unique due to its PROTAC-based mechanism, which allows for the selective degradation of PLK4 rather than mere inhibition. This targeted degradation offers a more efficient and precise therapeutic approach, particularly in cancers with PLK4 overexpression .
Propriétés
Formule moléculaire |
C40H40F2N12O5 |
|---|---|
Poids moléculaire |
806.8 g/mol |
Nom IUPAC |
5-[4-[4-[6-[(2,4-difluorophenyl)methylamino]-4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C40H40F2N12O5/c1-21-16-32(50-49-21)45-34-29-20-44-54(35(29)48-40(47-34)43-19-23-2-3-24(41)17-30(23)42)25-10-14-52(15-11-25)37(57)22-8-12-51(13-9-22)26-4-5-27-28(18-26)39(59)53(38(27)58)31-6-7-33(55)46-36(31)56/h2-5,16-18,20,22,25,31H,6-15,19H2,1H3,(H,46,55,56)(H3,43,45,47,48,49,50) |
Clé InChI |
NTSTTXFDEIQUET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=C(C=C(C=C4)F)F)C5CCN(CC5)C(=O)C6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


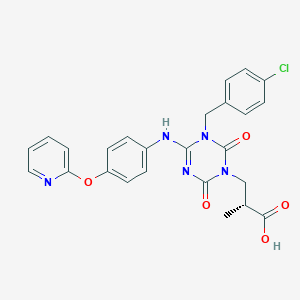
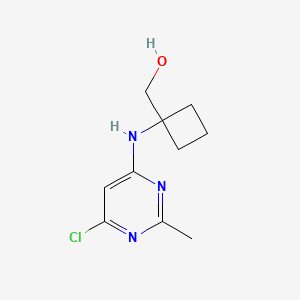
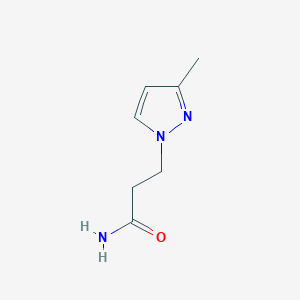
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
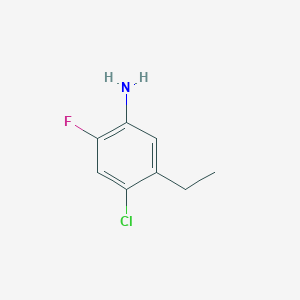
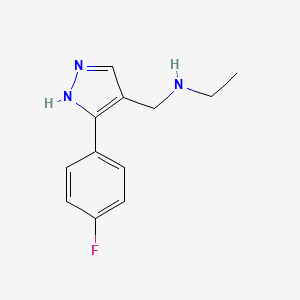
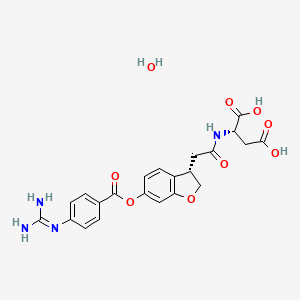
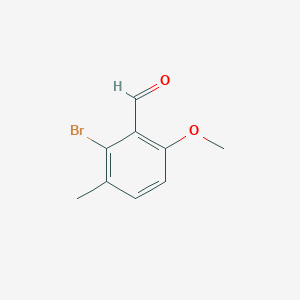
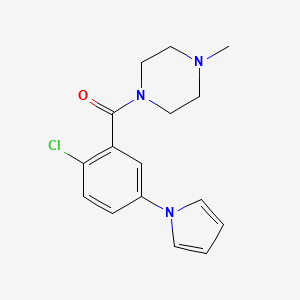
![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
